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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

H295R cells for steroidogenesis assays.

Frequently Asked Questions (FAQs)
1. What are H295R cells and why are they used for steroidogenesis assays?

The H295R cell line is a human adrenocortical carcinoma cell line that is widely used as an in

vitro model to study the effects of chemicals on steroid hormone production (steroidogenesis).

[1][2] These cells are valuable because they express the genes encoding all the key enzymes

necessary for the synthesis of corticosteroids, mineralocorticoids, androgens, and estrogens,

making them a comprehensive tool for screening potential endocrine disruptors.[1]

2. What is the recommended cell culture medium for H295R cells?

A commonly used culture medium for H295R cells is a 1:1 mixture of Dulbecco's Modified

Eagle's Medium (DMEM) and Ham's F-12 Nutrient Mixture (DMEM/F12).[2] This basal medium

is typically supplemented with ITS+ Premix and Nu-Serum.[2] The exact composition of

supplements can vary and significantly impact steroidogenesis, so consistency is key.[3]

3. What is the optimal passage number for H295R cells in steroidogenesis assays?
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For optimal and consistent results, it is recommended to use H295R cells between passages 4

and 10 after thawing.[2][4] Batches of cells are typically expanded for about 5 passages and

then frozen.[2] Before use in an assay, a new vial is thawed and passaged at least 4 more

times.[2] Steroid production, particularly mineralocorticoid synthesis, has been shown to be

strongly affected by passage number.[5]

4. How does cell seeding density affect steroid hormone production?

Cell seeding density is a critical parameter that can influence hormone production. Higher

densities can lead to hormonal feedback mechanisms that alter the production patterns of

testosterone and estradiol.[1] The optimal seeding density should result in 50-60% confluency

at the time of chemical exposure. It is advisable to test different seeding densities to determine

the optimal condition for your specific experimental setup.[2]

5. What is the purpose of using forskolin in H295R steroidogenesis assays?

Forskolin is a potent activator of adenylate cyclase, which increases intracellular cyclic AMP

(cAMP) levels.[6] In H295R cells, this stimulation of the cAMP signaling pathway leads to a

general increase in steroid hormone production, including estradiol and testosterone.[1][6][7] It

is often used as a positive control to ensure the cells are responsive and to enhance the

detection of inhibitory effects of test chemicals.[1]

Troubleshooting Guide
This guide addresses common issues encountered during the culture of H295R cells and the

execution of steroidogenesis assays.

Low Hormone Production
Q: My H295R cells are showing very low or undetectable levels of testosterone and estradiol,

even after forskolin stimulation. What could be the cause?

A: Several factors can contribute to low hormone production:

Cell Passage Number: As previously mentioned, higher passage numbers can lead to

decreased steroidogenic capacity.[5] Ensure you are using cells within the recommended

passage range (4-10 post-thaw).[2][4]
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Cell Health and Viability: Poor cell health will inevitably lead to reduced metabolic activity,

including steroidogenesis. Ensure your cells have good morphology and high viability. Check

for signs of stress or contamination.

Sub-optimal Seeding Density: Both too low and too high cell densities can negatively impact

hormone production.[1] Optimize your seeding density to achieve 50-60% confluency at the

start of the exposure.

Media and Serum Quality: The composition of the culture medium and the specific lot of

serum used can have a profound effect on steroidogenesis.[3] Test new batches of serum for

their effect on basal hormone production. Some serum lots may contain hormones that can

interfere with the assay.[8]

Forskolin Activity: Ensure your forskolin stock solution is fresh and has been stored correctly,

as its activity can diminish over time.

High Variability in Hormone Levels
Q: I am observing high variability in hormone concentrations between replicate wells and

between experiments. How can I improve consistency?

A: High variability is a common challenge and can be addressed by controlling several

experimental parameters:

Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to

seed an equal number of cells in each well.

Edge Effects in Multi-well Plates: The outer wells of a culture plate are more prone to

evaporation, which can concentrate media components and affect cell growth and hormone

production. It is good practice to not use the outermost wells for experimental samples and

instead fill them with sterile PBS or media to maintain humidity.

Inconsistent Treatment Application: Ensure that test compounds and controls are thoroughly

mixed and added to the wells in a consistent manner.

Passage Number and Cell Line Drift: As cells are passaged, they can undergo genetic and

phenotypic changes.[5] Using cells from a consistent and low passage number range for all
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experiments is crucial.

Supplier of Cells: Studies have shown that H295R cells from different suppliers can exhibit

different steroidogenic profiles.[5] For long-term studies, it is advisable to source cells from

the same supplier.

Cell Morphology and Growth Issues
Q: My H295R cells are not adhering properly, are growing slowly, or have an abnormal

morphology. What should I do?

A: These issues can be indicative of several underlying problems:

Mycoplasma Contamination: Mycoplasma is a common and often undetected contaminant in

cell cultures that can significantly alter cell behavior, including morphology and growth rate.

[9][10] Regularly test your cell cultures for mycoplasma using PCR or a fluorescent dye-

based method.[9][10]

Poor Quality Cultureware: Ensure you are using tissue culture-treated flasks and plates to

promote cell attachment.

Incorrect Media Formulation: Double-check the composition of your culture medium and

ensure all components are fresh and correctly prepared.

Improper Thawing or Freezing Technique: Incorrect handling during thawing or freezing can

damage cells and affect their subsequent growth. Follow established protocols for

cryopreservation and resuscitation of cells.

Unexpected or Contradictory Results
Q: My results are not consistent with the known mechanism of action of my test compound.

What could be the reason?

A: Discrepancies between expected and observed results can arise from several sources:

Cytotoxicity of the Test Compound: High concentrations of a test compound can be toxic to

the cells, leading to a general shutdown of cellular processes, including steroidogenesis.[2] It
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is essential to perform a cell viability assay in parallel with the steroidogenesis assay to

distinguish between specific effects on hormone production and general cytotoxicity.

Complex Biological Interactions: The steroidogenesis pathway is a complex network of

enzymatic reactions.[11] A test compound may have multiple targets within this pathway,

leading to a hormonal profile that is not immediately intuitive. Measuring a broader panel of

steroid hormones can provide a more complete picture of the compound's effects.[1]

Metabolism of the Test Compound: H295R cells may metabolize the test compound, leading

to the formation of metabolites with different activities than the parent compound.

Data Presentation
Table 1: Influence of Culture Medium on Steroid Hormone Production in H295R Cells (µg/10^6

cells)

Steroid Medium 1 Medium 4

Aldosterone (Day 3) 0.06 ± 0.01 0.55 ± 0.02

DHEA (Day 2) Not Reported 13.45 ± 0.66

Data adapted from a study showing the impact of different media compositions on steroid

secretion.[3] Medium 1 and 4 represent different formulations leading to varied steroid profiles.

Table 2: Effect of Passage Number on Aldosterone and 11-Deoxycortisol Production (µg/10^6

cells)

Steroid Passage A Passage B

Aldosterone (Day 3) 0.316 ± 0.02 0.158 ± 0.006

11-Deoxycortisol (Day 3) 131.3 ± 10.5 59.2 ± 2.25

This table illustrates the significant impact of passaging on steroid hormone secretion in H295R

cells.[3] Passage A and B represent two different passage numbers of the same cell line.

Table 3: Basal and Forskolin-Stimulated Hormone Levels in H295R Cells
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Hormone Basal Release (ng/mL)
Forskolin-Stimulated
(ng/mL)

Progesterone 7.0 ± 1.2 Increased

Testosterone 1.6 ± 0.4 2.19 ± 0.32

17β-Estradiol 0.51 ± 0.13 1.57 ± 0.36

These values provide an expected range for basal and forskolin-stimulated hormone

production under optimized conditions.[1][4] Note that absolute values can vary between

laboratories.

Experimental Protocols
H295R Cell Culture Protocol
This protocol is a general guideline for the routine culture of H295R cells.

Media Preparation:

Prepare a 1:1 mixture of DMEM and Ham's F-12 medium.

Supplement with 1.25 mg/mL Bovine Serum Albumin, 6.25 µg/mL Insulin, 6.25 µg/mL

Transferrin, 6.25 ng/mL Selenium, 5.35 µg/mL Linoleic Acid, and 2.5% Nu-Serum.[12]

Cell Thawing:

Rapidly thaw a cryovial of H295R cells in a 37°C water bath.

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete

growth medium.

Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a

T-75 culture flask.

Cell Maintenance:
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Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

Change the medium every 2-3 days.

Subculture the cells when they reach 80-90% confluency. To subculture, wash the cell

monolayer with PBS, add trypsin-EDTA, and incubate at 37°C until the cells detach.

Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in

fresh medium for plating into new flasks.

Steroidogenesis Assay Protocol
This protocol outlines a typical steroidogenesis assay using a 24-well plate format.

Cell Seeding:

Trypsinize and count H295R cells.

Seed the cells into 24-well plates at a density that will result in 50-60% confluency after 24

hours of incubation.

Acclimation and Treatment:

Incubate the seeded plates for 24 hours at 37°C and 5% CO2.

After 24 hours, remove the medium and replace it with fresh medium containing the test

compounds, vehicle control (e.g., DMSO), and positive/negative controls (e.g., forskolin,

prochloraz).

Incubate the plates for another 48 hours.

Sample Collection:

After the 48-hour exposure, collect the cell culture medium from each well for hormone

analysis.

Store the medium at -80°C until analysis.

Cell Viability Assay:
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After collecting the medium, perform a cell viability assay (e.g., MTT, MTS) on the

remaining cells in the plate to assess the cytotoxicity of the test compounds.[2]

Hormone Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific method for quantifying multiple steroid hormones simultaneously.

Sample Preparation:

Thaw the collected cell culture medium samples.

Depending on the specific protocol, a sample cleanup step such as solid-phase extraction

(SPE) may be required to remove interfering substances from the complex matrix of the

cell culture medium.[13]

LC-MS/MS Analysis:

Inject the prepared samples into an LC-MS/MS system.

Separate the different steroid hormones using a suitable liquid chromatography column

and gradient.

Detect and quantify the hormones using tandem mass spectrometry in multiple reaction

monitoring (MRM) mode.

Data Analysis:

Generate a standard curve for each steroid hormone using known concentrations of

analytical standards.

Quantify the concentration of each hormone in the samples by comparing their peak areas

to the standard curve.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4809454/
https://researchprofiles.ku.dk/en/publications/two-simple-cleanup-methods-combined-with-lc-msms-for-quantificati/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cholesterol

Pregnenolone

Progesterone

17α-OH-Pregnenolone

11-Deoxycorticosterone

17α-OH-Progesterone

Corticosterone

Aldosterone

DHEA

11-Deoxycortisol

Androstenedione

Cortisol

Androstenediol

Testosterone

Estrone

17β-Estradiol

CYP11A1

3β-HSD2

CYP17A1
(17α-hydroxylase)

CYP17A1
(17,20-lyase)

CYP21A2

CYP11B1

CYP11B2

17β-HSD

CYP19A1
(Aromatase)

Click to download full resolution via product page

Caption: Simplified steroidogenesis pathway in H295R cells.
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Caption: General experimental workflow for H295R steroidogenesis assays.
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Caption: Troubleshooting logic for common H295R cell culture issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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